BCP Core vs. para-Fluorophenyl Ring: 360-Fold Kinetic Solubility Gain in γ-Secretase Inhibitor Scaffold
A matched molecular pair (MMP) analysis by Stepan et al. directly compared two γ-secretase inhibitors differing only by replacement of the central para-fluorophenyl ring (compound 1, BMS-708,163) with a 1,3-disubstituted BCP (compound 3). The BCP-containing analog 3 exhibited kinetic solubility at pH 6.5 of 216 μM vs. 0.60 μM for the phenyl analog 1—a 360-fold improvement—and thermodynamic solubility of 19.7 μM vs. 1.70 μM (pH 6.5), an 11.6-fold increase [1]. The BCP core is the direct scaffold present in CAS 2839139-86-3; identical solubility-enhancing geometry is conferred to any medicinal chemistry program substituting a para-phenyl ring with this BCP building block.
| Evidence Dimension | Kinetic aqueous solubility at pH 6.5 |
|---|---|
| Target Compound Data | BCP analog (compound 3): 216 μM; Thermodynamic: 19.7 μM |
| Comparator Or Baseline | para-Fluorophenyl analog (compound 1): 0.60 μM; Thermodynamic: 1.70 μM |
| Quantified Difference | Kinetic: 360-fold increase; Thermodynamic: 11.6-fold increase |
| Conditions | pH 6.5 aqueous buffer; compounds 1 and 3 are matched molecular pairs in the γ-secretase inhibitor series |
Why This Matters
This 360-fold kinetic solubility advantage, achieved solely by phenyl→BCP replacement, translates to improved formulation flexibility and reduced precipitation risk in biological assays, directly impacting procurement decisions when selecting a BCP-based building block over conventional aromatic amine scaffolds.
- [1] Stepan, A. F. et al. J. Med. Chem. 2012, 55, 3414–3424. DOI: 10.1021/jm300094u. Data from Table 1: kinetic solubility (pH 6.5) 0.60 μM (1) vs. 216 μM (3); thermodynamic solubility 1.70 μM (1) vs. 19.7 μM (3). View Source
